molecular formula C26H35Cl2N5O B12381122 (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide

Cat. No.: B12381122
M. Wt: 504.5 g/mol
InChI Key: XQWKNLJIWOTOKT-QFIPXVFZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUF11211 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

While specific industrial production methods for VUF11211 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

VUF11211 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

VUF11211 has a wide range of scientific research applications, including:

Mechanism of Action

VUF11211 acts as an inverse agonist at the CXCR3 receptor, which is a G protein-coupled receptor involved in immune cell signaling. By binding to the receptor, VUF11211 stabilizes it in an inactive conformation, thereby inhibiting its activity. This mechanism involves the interaction with specific amino acid residues within the receptor’s binding pocket, leading to a decrease in downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VUF11211

VUF11211 is unique due to its high affinity for the CXCR3 receptor and its ability to act as an inverse agonist. This distinguishes it from other CXCR3 antagonists, which may only act as neutral antagonists or partial agonists. Additionally, VUF11211’s specific binding profile and kinetic properties make it a valuable tool for studying the pharmacology of the CXCR3 receptor .

Properties

Molecular Formula

C26H35Cl2N5O

Molecular Weight

504.5 g/mol

IUPAC Name

5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1

InChI Key

XQWKNLJIWOTOKT-QFIPXVFZSA-N

Isomeric SMILES

CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl

Canonical SMILES

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl

Origin of Product

United States

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